molecular formula C13H14N2OS B2399315 5-methyl-4-((2-methylbenzyl)thio)pyrimidin-2(1H)-one CAS No. 898445-92-6

5-methyl-4-((2-methylbenzyl)thio)pyrimidin-2(1H)-one

Cat. No. B2399315
CAS RN: 898445-92-6
M. Wt: 246.33
InChI Key: WUPRXKFDTRDCDB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like thiamine (vitamin B1), uracil, thymine, and cytosine (which are part of the genetic code in DNA and RNA) .


Synthesis Analysis

Pyrimidine derivatives can be synthesized through various methods. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a compound with a similar structure .

Scientific Research Applications

Pyrimidine Derivatives' Biological Activities

Pyrimidines and their derivatives exhibit a wide range of biological activities, making them a focal point in medicinal chemistry research. For instance, they have been identified to possess antimicrobial, antiviral, antitumor, and anti-inflammatory properties, among others. A study by Lobo et al. (2010) synthesized a new compound, 4,6-diamino-5-(methylbenzylidene)pyrimidin-2(5H)-one, and highlighted its antimicrobial activity, underlining the significance of pyrimidine derivatives in developing therapeutic agents (Lobo et al., 2010). Similarly, Önal et al. (2008) discussed the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, noting their potential for significant physiological activities, including cardiovascular benefits (Önal et al., 2008).

Chemical Synthesis and Structural Analysis

Research on pyrimidine derivatives also focuses on their synthesis, structural analysis, and optimization for enhanced biological activity. For example, the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine were explored, revealing the compound's potent lipid-soluble inhibitor properties against mammalian dihydrofolate reductase, indicating its potential in cancer therapy (Grivsky et al., 1980).

Mechanistic Studies and Molecular Design

Further research delves into the mechanisms of action of pyrimidine derivatives and their molecular design for specific biological targets. A study on thiol-specific and tracelessly removable bioconjugation via Michael Addition to 5-methylene pyrrolones highlights the innovative use of pyrimidine analogues for bioconjugation tools, demonstrating their utility in biochemical research and drug delivery systems (Zhang et al., 2017).

properties

IUPAC Name

5-methyl-6-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-5-3-4-6-11(9)8-17-12-10(2)7-14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPRXKFDTRDCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=C(C=NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-methyl-4-((2-methylbenzyl)thio)pyrimidin-2(1H)-one

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